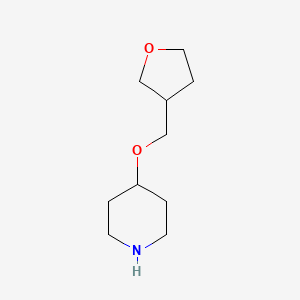

4-(Oxolan-3-ylmethoxy)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(oxolan-3-ylmethoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-4-11-5-2-10(1)13-8-9-3-6-12-7-9/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYINHBGEOOYFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883537-71-1 | |

| Record name | 4-[(oxolan-3-yl)methoxy]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Oxolan 3 Ylmethoxy Piperidine

Retrosynthetic Analysis of the 4-(Oxolan-3-ylmethoxy)piperidine Core Structure

A retrosynthetic analysis of this compound identifies the ether linkage as the most logical point for disconnection. This C-O bond disconnection leads to two primary synthons: a 4-hydroxypiperidine (B117109) derivative and a (tetrahydrofuran-3-yl)methanol (B103548) derivative bearing a suitable leaving group. This approach simplifies the complex target molecule into more readily available or synthetically accessible precursors.

The 4-hydroxypiperidine synthon can be derived from commercially available starting materials, often requiring nitrogen protection to prevent side reactions during subsequent steps. The (tetrahydrofuran-3-yl)methanol fragment, particularly if a specific stereoisomer is desired, requires a more elaborate stereoselective synthesis, typically originating from chiral pool starting materials. A further disconnection of this fragment reveals precursors such as 1,2,4-butanetriol (B146131) or derivatives of malic acid.

Development and Optimization of Regioselective Synthesis Pathways for this compound

The primary strategy for constructing the ether linkage in this compound is the Williamson ether synthesis. This method involves the reaction of an alkali metal salt of a protected 4-hydroxypiperidine with a (tetrahydrofuran-3-yl)methyl halide or sulfonate ester (e.g., tosylate or mesylate).

To ensure regioselectivity, the nitrogen of the 4-hydroxypiperidine must be protected to prevent N-alkylation, which would compete with the desired O-alkylation. The choice of base, solvent, and temperature is critical for optimizing the yield and minimizing side reactions. For example, using a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) effectively generates the alkoxide of 4-hydroxypiperidine for subsequent reaction.

Table 1: Key Reactions in Regioselective Ether Formation

| Reactant 1 | Reactant 2 | Reagents | Reaction Type |

|---|---|---|---|

| N-Protected-4-hydroxypiperidine | (Tetrahydrofuran-3-yl)methyl tosylate | NaH, DMF | Williamson Ether Synthesis |

Stereoselective Synthesis of 3-Hydroxytetrahydrofuran (B147095) Precursors to this compound

Achieving specific stereochemistry in the final product often requires the stereoselective synthesis of the 3-hydroxytetrahydrofuran precursor. Several methods have been developed for this purpose, frequently starting from chiral materials.

One prominent route begins with L-malic acid. google.compatsnap.com The process typically involves:

Esterification of L-malic acid to form dimethyl L-malate. google.com

Reduction of the diester to (S)-1,2,4-butanetriol. Historically, this reduction used lithium aluminum hydride (LiAlH4), but for safer and more scalable processes, systems like LiCl with sodium borohydride (B1222165) (NaBH4) in a lower alcohol have been developed. google.com

Acid-catalyzed cyclization of the resulting triol, often using p-toluenesulfonic acid (PTSA) at high temperatures, to yield (S)-3-hydroxytetrahydrofuran. google.comchemicalbook.com

Another effective method involves the asymmetric reduction of 2,3-dihydrofuran (B140613) using a chiral boron catalyst, which can produce (S)-(+)-3-Hydroxytetrahydrofuran with high yield and excellent enantiomeric excess (ee). chemicalbook.com

Palladium-Catalyzed Coupling Reactions in the Synthesis of this compound Analogues

While not typically used for the core synthesis of the title compound, palladium-catalyzed cross-coupling reactions are invaluable for creating a diverse library of analogues. researchgate.net The piperidine (B6355638) nitrogen, once deprotected, serves as a handle for functionalization.

Buchwald-Hartwig amination is a powerful tool for this purpose, enabling the coupling of the secondary amine of the this compound core with various aryl or heteroaryl halides. nih.gov This reaction allows for the introduction of a wide range of substituents on the piperidine nitrogen, which is crucial for exploring structure-activity relationships in medicinal chemistry contexts. semanticscholar.org The choice of palladium precursor, ligand, and base is critical for achieving high yields across different substrates.

Protecting Group Strategies and Deprotection Methodologies for this compound Synthesis

Protecting groups are essential for the successful synthesis of this compound, primarily to mask the reactivity of the piperidine nitrogen. The choice of protecting group is dictated by its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its removal.

Commonly used protecting groups for the piperidine nitrogen include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable under basic and nucleophilic conditions but is easily removed with acid (e.g., trifluoroacetic acid or HCl in dioxane).

Benzyl (B1604629) (Bn): Introduced using benzyl bromide, the benzyl group is robust but can be removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is often compatible with other functional groups. researchgate.net

Allyloxycarbonyl (Alloc): This group can be removed under mild, neutral conditions using a palladium(0) catalyst and a scavenger, offering an orthogonal deprotection strategy. researchgate.net

Total Synthesis Strategies for this compound and its Stereoisomers

A convergent total synthesis strategy combines the independently prepared building blocks in the final stages. A plausible total synthesis of a specific stereoisomer, for example, (S)-4-(Oxolan-3-ylmethoxy)piperidine, would proceed as follows:

Preparation of the Piperidine Fragment: Commercially available 4-hydroxypiperidine is protected with a suitable group, such as Boc, to yield N-Boc-4-hydroxypiperidine.

Preparation of the Oxolane Fragment: (S)-3-hydroxytetrahydrofuran is synthesized stereoselectively from L-malic acid. google.com Its hydroxyl group is then activated by converting it to a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270).

Coupling Reaction: The N-Boc-4-hydroxypiperidine is deprotonated with sodium hydride to form the corresponding sodium alkoxide. This is then reacted with the previously prepared (S)-(tetrahydrofuran-3-yl)methyl tosylate in an Sₙ2 reaction to form the ether linkage.

Deprotection: The final step involves the removal of the Boc protecting group from the piperidine nitrogen using acidic conditions to yield the target compound, 4-((S)-tetrahydrofuran-3-ylmethoxy)piperidine.

Process Chemistry Considerations for Scalable Production of this compound

For the large-scale production of this compound, several process chemistry considerations are paramount. The goal is to develop a synthesis that is safe, cost-effective, environmentally friendly, and robust.

Key considerations include:

Reagent Selection: Avoiding hazardous and expensive reagents is crucial. For instance, replacing lithium aluminum hydride with a safer and more manageable reducing agent like a sodium borohydride-based system improves the safety profile of the synthesis. google.com

Catalyst Efficiency: Utilizing highly efficient and recyclable catalysts, such as the ion-exchange resins used for the cyclization of 1,2,4-butanetriol, can reduce costs and waste. chemicalbook.com

Process Simplification: Minimizing the number of synthetic steps and avoiding chromatographic purifications are key to an efficient process. Developing conditions that allow for telescoping of reactions (where the product of one step is used directly in the next without isolation) can significantly improve throughput.

Solvent and Waste Management: Selecting greener solvents and minimizing the volume of solvent used are important for environmental sustainability. Aqueous workups should be designed to minimize emulsion formation and facilitate phase separation.

By optimizing these factors, a synthetic route can be transitioned from a laboratory-scale procedure to a viable, large-scale manufacturing process.

Applications of Flow Chemistry in the Synthesis of this compound

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing, providing numerous advantages for the synthesis of pharmaceutical intermediates like this compound. newdrugapprovals.orgpharmasalmanac.comnih.gov This technology utilizes microreactors or packed-bed reactors where reactants are continuously pumped and mixed, leading to a steady-state production of the desired compound. pharmasalmanac.com

The synthesis of this compound typically involves the formation of an ether linkage between a piperidine derivative and an oxolane-containing moiety. A plausible synthetic route is the Williamson ether synthesis, reacting 4-hydroxypiperidine with a reactive derivative of 3-(hydroxymethyl)oxolane, such as 3-(chloromethyl)oxolane or 3-(tosyloxymethyl)oxolane, in the presence of a base.

Advantages of Flow Chemistry for this Synthesis:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which is crucial for exothermic reactions that may be involved in the synthesis. pharmasalmanac.com This leads to improved reaction rates, higher yields, and better product selectivity.

Improved Safety: The small reaction volumes inherent in flow systems minimize the risks associated with handling hazardous reagents and intermediates. pharmasalmanac.comnih.gov This is particularly relevant when dealing with reactive alkylating agents.

Rapid Optimization and Scalability: Flow chemistry platforms enable rapid screening of reaction parameters such as temperature, pressure, residence time, and stoichiometry. pharmasalmanac.com Once optimized, the process can be scaled up by extending the operational time or by "numbering-up" – running multiple reactors in parallel. pharmasalmanac.com

Integration of In-line Analysis and Purification: Continuous flow systems can be integrated with real-time monitoring techniques (e.g., FTIR, UV-Vis) and in-line purification modules, such as solid-phase extraction or continuous chromatography, to streamline the entire manufacturing process. pharmasalmanac.combeilstein-journals.org

A hypothetical flow setup for the synthesis of this compound could involve two separate streams: one containing N-protected 4-hydroxypiperidine and a base in a suitable solvent, and the other containing 3-(chloromethyl)oxolane. These streams would converge in a heated microreactor, where the reaction would proceed at an optimized temperature and residence time. The product stream could then be passed through a scavenger resin to remove any unreacted starting materials or by-products before in-line solvent exchange and collection.

Illustrative Comparison of Batch vs. Flow Synthesis:

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis (Hypothetical) |

| Reaction Time | Several hours to overnight | Minutes |

| Temperature Control | Potential for hotspots, less precise | Precise and uniform |

| Safety | Higher risk with larger volumes of reagents | Minimized risk due to small hold-up volume |

| Process Optimization | Time-consuming, one parameter at a time | Rapid, multi-parameter optimization |

| Scalability | Requires re-engineering of reactor setup | Linear scalability by time or parallelization |

| Product Purity | May require extensive work-up and purification | Potential for higher purity directly from the reactor |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes. yale.eduepa.govsolubilityofthings.com These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. epa.gov

For the synthesis of this compound, several green chemistry principles can be applied:

Prevention of Waste: The primary goal is to design a synthesis that generates minimal waste. yale.eduepa.govsolubilityofthings.comacs.org This can be achieved by optimizing reaction conditions to maximize yield and selectivity.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edusolubilityofthings.com For the Williamson ether synthesis, the choice of leaving group on the oxolane derivative and the base can significantly impact the atom economy.

Use of Safer Solvents and Auxiliaries: The selection of solvents plays a critical role in the environmental impact of a synthesis. yale.eduacs.orgmsu.edu Efforts should be made to replace hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. The ideal scenario is to perform the reaction in the absence of a solvent.

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. yale.eduepa.govsolubilityofthings.comacs.org If heating is required, the use of energy-efficient technologies like microwave irradiation in a flow system can be considered. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. yale.eduacs.org For the etherification step, the use of a phase-transfer catalyst could enhance the reaction rate and allow for milder reaction conditions.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. yale.eduepa.govacs.org A synthetic strategy that directly couples unprotected piperidine and oxolane moieties would be ideal.

Green Chemistry Metrics for a Hypothetical Synthesis:

A common metric used to evaluate the "greenness" of a reaction is the E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product.

| Synthetic Step | Reagents & Solvents | Potential Waste Products | E-Factor (Illustrative) | Green Chemistry Improvement |

| Etherification | 4-Hydroxypiperidine, 3-(chloromethyl)oxolane, Sodium Hydride, Tetrahydrofuran | Sodium Chloride, Unreacted reagents, Solvent waste | High | Use of a recyclable base, solvent-free conditions, or a greener solvent. |

| Deprotection (if applicable) | N-Boc-4-(oxolan-3-ylmethoxy)piperidine, Trifluoroacetic acid, Dichloromethane | Trifluoroacetic acid salts, Dichloromethane waste | High | Use of a more benign deprotection method or a protecting group that can be removed under greener conditions. |

By systematically applying these principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Modifications and Derivatization Strategies for 4 Oxolan 3 Ylmethoxy Piperidine

Design and Synthesis of N-Substituted 4-(Oxolan-3-ylmethoxy)piperidine Derivatives

The secondary amine of the piperidine (B6355638) ring in this compound is a primary site for chemical modification. N-substitution is a common strategy in medicinal chemistry to alter a compound's polarity, basicity, and ability to interact with biological targets. Standard synthetic protocols can be readily applied to introduce a diverse array of substituents.

N-Alkylation and N-Arylation: The nucleophilic nature of the piperidine nitrogen facilitates N-alkylation through reaction with various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate.

N-arylation introduces aromatic systems directly onto the piperidine nitrogen, a transformation often accomplished through metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and Ullmann condensation are powerful methods for this purpose, utilizing palladium or copper catalysts, respectively, to couple the piperidine with aryl halides or triflates. tandfonline.com These reactions allow for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl groups, significantly expanding the chemical space of the derivatives.

N-Acylation: Acylation of the piperidine nitrogen to form amides is another fundamental derivatization strategy. This is typically achieved by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the HCl byproduct. Carbamates can be synthesized by reacting the piperidine with chloroformates or by using coupling agents like carbonyldiimidazole (CDI). These modifications can influence the molecule's hydrogen bonding capacity and metabolic stability.

Functionalization of the Piperidine Ring at Non-Bridging Positions

Beyond N-substitution, the carbon framework of the piperidine ring offers opportunities for functionalization. Directing C-H functionalization at specific positions (C2, C3, or C4) is a sophisticated strategy to introduce substituents that can fine-tune the molecule's properties and explore its structure-activity relationship (SAR).

Modern catalytic methods enable site-selective C-H functionalization. For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can introduce new functional groups at the C2, C3, or C4 positions. d-nb.infonih.gov The regioselectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. d-nb.infonih.gov For example, different rhodium catalysts can preferentially direct functionalization to the C2 or C4 positions. d-nb.info Functionalization at the C3 position can be achieved indirectly through methods like cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by regioselective ring-opening. nih.gov

Palladium-catalyzed C-H arylation is another powerful tool. By installing a suitable directing group on the piperidine nitrogen (such as a picolinamide), it is possible to direct palladium to selectively activate a specific C-H bond (e.g., at C4 or C5) for cross-coupling with an aryl halide. acs.org This allows for the precise installation of aryl groups at otherwise unreactive positions.

Chemical Transformations and Ring Expansions/Contractions of the Oxolane Moiety in this compound

Ring-Opening Reactions: The ether bond of the oxolane ring can be cleaved under certain conditions. Lewis acid-mediated reactions, for example with boron trifluoride etherate, can facilitate ring-opening alkylation. oup.com Hydrogenolysis using heterogeneous catalysts (e.g., Rh-ReOₓ/SiO₂) can also be employed to open the furan (B31954) ring, often leading to diol products. researchgate.net In the context of this compound, such a reaction would transform the oxolane moiety into a linear diol chain, drastically changing the molecule's polarity and conformational flexibility. This transformation typically proceeds via intermediates like 2,5-bis(hydroxymethyl)furan (BHMF) which can be further hydrogenated. researchgate.netresearchgate.net

Functionalization of the Oxolane Ring: Direct functionalization of the oxolane ring itself is also possible. Radical C-H abstraction can enable α-hydroxyalkylation of the tetrahydrofuran (B95107) ring with aldehydes. acs.org Palladium-catalyzed C(sp³)-H arylation has also been shown to be effective for tetrahydrofuran scaffolds, allowing for the introduction of aryl groups directly onto the ring. nsf.govresearchgate.net

While less common, ring expansion or contraction of the oxolane ring could be envisioned through multi-step synthetic sequences, for example, involving ring-opening followed by a new cyclization event to form a different-sized ring system (e.g., an oxetane (B1205548) or a tetrahydropyran).

Introduction of Halogen, Alkyl, and Aryl Substituents on the this compound Scaffold

Introducing halogen, alkyl, or aryl groups onto the carbon framework of either the piperidine or oxolane ring can significantly impact lipophilicity, metabolic stability, and target engagement.

Halogenation: Selective halogenation of C-H bonds can be achieved using modern synthetic methods. Radical-based approaches, such as those inspired by the Hofmann-Löffler reaction, can introduce halogens at specific remote C(sp³) positions under visible light initiation with an iodine catalyst. acs.org Palladium-catalyzed C(sp³)-H halogenation using directing groups provides another route for site-selective introduction of chlorine, bromine, or iodine. acs.org

Alkylation: While N-alkylation is straightforward, C-alkylation is more challenging. It can be achieved by deprotonation of an activated C-H bond (e.g., alpha to a carbonyl, if such a group were introduced) followed by quenching with an alkyl halide. Lithiation-trapping of N-Boc protected piperidines is a known method for introducing substituents onto the piperidine ring. whiterose.ac.uk

Arylation: As discussed in section 3.2, palladium-catalyzed C-H arylation is a premier method for introducing aryl groups onto specific positions of the piperidine ring. acs.orgresearchgate.net Similar strategies can be applied to the oxolane ring. researchgate.net These methods offer a direct route to complex, highly functionalized analogues from the basic scaffold.

Synthesis of Rigid and Conformationally Restricted Analogues of this compound

Flexible molecules can adopt numerous conformations, only a subset of which may be biologically active. Synthesizing rigid or conformationally restricted analogues can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. nih.gov This is a powerful strategy in drug design.

For the this compound scaffold, conformational restriction can be achieved by several methods:

Bridging the Piperidine Ring: Creating bicyclic systems by bridging the piperidine ring, for example, between the nitrogen and C3 or C4, can severely limit its conformational freedom. This can lead to structures like diazabicyclo[3.3.1]nonanes. acs.org

Spirocyclization: Introducing a spirocyclic center at one of the piperidine carbons (e.g., C4) fuses a new ring to the piperidine, restricting rotation around that center.

Introduction of Bulky Substituents: Placing large, sterically demanding groups on the piperidine ring can bias the chair equilibrium, effectively locking it into a preferred conformation.

Incorporation of Unsaturation: Introducing a double bond into the piperidine ring to form a tetrahydropyridine derivative reduces flexibility.

These strategies help to define the three-dimensional pharmacophore required for biological activity. mdpi.com

Prodrug Design Principles and Synthesis from this compound

Prodrugs are inactive or less active precursors that are converted into the active drug in the body through enzymatic or chemical transformation. researchgate.net This approach is often used to improve properties like solubility, permeability, or to achieve targeted drug delivery. The secondary amine of this compound is an ideal handle for prodrug design. nih.gov

Common prodrug strategies for secondary amines involve creating linkages that are stable in the gastrointestinal tract but are cleaved in plasma or target tissues.

N-Acyl Derivatives: While amides are generally stable, specifically designed N-acyl groups can be cleaved by amidase enzymes.

N-Acyloxyalkyl Carbamates: This is a widely used prodrug approach where an acyloxyalkyl group is attached to the nitrogen. Enzymatic cleavage of the ester by esterases initiates a cascade reaction that releases the parent amine, formaldehyde, and a carboxylic acid.

Phosphoramidates: The piperidine nitrogen can be functionalized with a phosphate (B84403) group, often masked with protecting groups. nih.gov These phosphoramidate (B1195095) prodrugs can improve water solubility and are cleaved by phosphatases in vivo to release the active drug. nih.gov

"Trimethyl Lock" System: This is a more advanced system where the amine is part of a construct that, upon an enzymatic trigger (like ester hydrolysis), undergoes a rapid intramolecular cyclization to release the parent amine. nih.gov

Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling involves replacing one or more atoms in a molecule with their heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This technique is invaluable for mechanistic studies in chemistry and biology. Labeled compounds can be used as internal standards in mass spectrometry for precise quantification or to trace the metabolic fate of a drug (DMPK studies).

For this compound, labeling can be achieved at various positions:

Deuterium (²H) Labeling: Replacing C-H bonds with C-D bonds can slow down metabolic processes that involve C-H bond cleavage (the kinetic isotope effect). This can be used to identify sites of metabolic oxidation. Deuterated standards are also widely used in quantitative mass spectrometry. Synthesis can involve using deuterated starting materials or performing H/D exchange reactions. nih.gov

Carbon-13 (¹³C) Labeling: Incorporating ¹³C atoms at specific positions allows for tracking the carbon skeleton of the molecule during metabolic transformations. It is also a key technique in NMR-based mechanistic studies. ¹³C-labeled precursors are typically required for synthesis.

Nitrogen-15 (¹⁵N) Labeling: Replacing the ¹⁴N of the piperidine ring with ¹⁵N provides a unique tag to follow the nitrogen-containing fragment of the molecule.

These labeling studies are crucial for understanding how the molecule interacts with enzymes, how it is metabolized, and for elucidating reaction mechanisms. acs.orgacs.org

Structure Activity Relationship Sar Methodologies for 4 Oxolan 3 Ylmethoxy Piperidine Derivatives

Ligand-Based SAR Approaches for 4-(Oxolan-3-ylmethoxy)piperidine Analogs

Ligand-based SAR approaches are instrumental when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For this compound analogs, these approaches would involve synthesizing and testing a series of related compounds to identify pharmacophoric features and understand the impact of structural modifications on activity.

A typical ligand-based SAR study on this compound analogs would explore modifications at several key positions:

The Piperidine (B6355638) Ring: Modifications could include the introduction of substituents at various positions on the piperidine ring. For example, the placement of a methyl group at the 4-position of the piperidine ring has been shown in some piperidine-based inhibitors to lead to a significant reduction or complete loss of activity, suggesting that steric hindrance in this region is detrimental to molecular recognition by the target enzyme. nih.gov The nitrogen atom of the piperidine ring is another critical point for modification, often being a key site for establishing interactions with the biological target or for attaching larger chemical moieties to explore new binding pockets.

The Oxolane (Tetrahydrofuran) Ring: The stereochemistry and substitution of the oxolane ring are crucial. The ether linkage to the piperidine moiety can be varied in terms of its length and flexibility. In some series of compounds, a non-planar ring like a cyclohexyl group has been shown to be important for maintaining a specific conformation necessary for inhibitory activity, while a planar phenyl ring in the same position leads to a loss of activity. nih.gov This suggests that the three-dimensional shape of the oxolane ring and its substituents in this compound is likely a key determinant of biological activity.

The Methoxy (B1213986) Linker: The ether linkage between the piperidine and oxolane rings provides rotational flexibility. Altering the length and composition of this linker can significantly impact the conformational freedom of the molecule and its ability to adopt the optimal binding pose.

Pharmacophore modeling is another powerful ligand-based technique. By aligning a set of active and inactive analogs, a 3D pharmacophore model can be generated, highlighting the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement required for activity. researchgate.netsemanticscholar.orgbiorxiv.org For this compound derivatives, a pharmacophore model might identify the piperidine nitrogen as a key hydrogen bond acceptor and the oxolane oxygen as another potential interaction point.

Receptor-Based SAR Methodologies (Conceptual Applications to Hypothetical Targets)

When the 3D structure of the biological target is available, receptor-based SAR methodologies, such as molecular docking, can provide profound insights into the binding interactions between a ligand and its receptor. d-nb.info Although a specific target for this compound is not defined here, we can conceptually apply these methods to a hypothetical receptor.

Molecular docking simulations would be used to predict the preferred binding orientation and conformation of this compound within the active site of a hypothetical target. jbcpm.comnih.govmdpi.com These simulations can reveal key interactions, such as:

Hydrogen Bonds: The piperidine nitrogen and the oxygen atom of the oxolane ring are potential hydrogen bond acceptors, while the N-H of a protonated piperidine can act as a hydrogen bond donor. Docking studies could identify specific amino acid residues in the hypothetical active site that form these crucial interactions.

Steric Complementarity: The docking analysis would show how well the shape of the ligand fits into the binding site. This can explain why certain substitutions on the piperidine or oxolane rings might enhance or diminish activity due to favorable or unfavorable steric clashes.

Enzyme kinetics and docking studies on other piperidine-containing compounds have suggested that they can act as competitive inhibitors, and molecular docking has provided plausible binding modes within the target's active site. nih.gov By analyzing the docking poses of a series of this compound analogs, researchers can rationalize the observed SAR and design new derivatives with improved binding affinity and selectivity. For instance, if docking reveals an unoccupied hydrophobic pocket adjacent to the oxolane ring, new analogs with hydrophobic substituents at that position could be designed to exploit this interaction.

The following table illustrates a conceptual molecular docking analysis for a series of hypothetical this compound analogs against a hypothetical target protein.

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Interactions with Hypothetical Receptor |

| 1 | This compound | -7.5 | H-bond with Ser122 (piperidine N), Hydrophobic interactions with Leu89, Val95 |

| 1a | N-Methyl-4-(oxolan-3-ylmethoxy)piperidine | -7.2 | Loss of H-bond donor capability, potential steric clash with Tyr120 |

| 1b | 4-((4-Fluorooxolan-3-yl)methoxy)piperidine | -7.9 | Favorable halogen bond with Ala150, H-bond with Ser122 |

| 1c | 4-(2-(Oxolan-3-yl)ethoxy)piperidine | -6.8 | Altered linker length, suboptimal positioning for H-bonding |

Design and Synthesis of Focused Libraries for SAR Exploration around this compound

To efficiently explore the SAR of the this compound scaffold, the design and synthesis of focused chemical libraries are employed. grklabs.com This approach involves the parallel synthesis of a series of related compounds, allowing for the systematic variation of different structural components. nih.govlead-discovery.de

The design of a focused library for this compound would begin with a virtual library enumeration based on available building blocks and synthetic feasibility. grklabs.com The core scaffold would be divided into key regions for diversification:

Piperidine-N Substituents (R1): A variety of alkyl, aryl, and acyl groups could be introduced to explore the impact of size, electronics, and hydrogen bonding potential at this position.

Piperidine Ring Substituents (R2): Small alkyl or functional groups could be introduced at the 2, 3, 5, or 6 positions to probe for additional binding interactions or steric constraints.

Oxolane Ring Substituents (R3): Different substituents could be placed on the oxolane ring to investigate the effects of stereochemistry and electronic properties.

The synthesis would likely be carried out using parallel chemistry techniques to expedite the production of the library. nih.gov A key step would be the validation of the synthetic route to ensure its robustness and applicability to a wide range of building blocks. grklabs.com For example, the synthesis of the core scaffold might involve the coupling of a protected piperidine derivative with a suitable oxolane-containing fragment. Subsequent diversification at the piperidine nitrogen could then be achieved through standard N-alkylation or N-acylation reactions.

All synthesized library compounds would be analyzed for purity and identity, typically using LC-MS and, for representative compounds, ¹H-NMR. grklabs.com The biological activity of each compound would then be determined, and the resulting data used to build a comprehensive SAR map for the this compound series.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. d-nb.infonih.gov For this compound derivatives, a 2D-QSAR model could be developed to predict the activity of new, unsynthesized analogs.

The development of a QSAR model involves several steps:

Data Set Preparation: A dataset of this compound analogs with their experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. This dataset is then typically divided into a training set for model development and a test set for external validation. tandfonline.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include topological, constitutional, physicochemical, and electronic descriptors. researchgate.netijpsnonline.com

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. tandfonline.comijpsnonline.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.govnih.gov

For instance, a QSAR study on a series of piperidine derivatives might yield a model like the following hypothetical equation:

pIC₅₀ = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (H-bond Donors) + C

This equation would suggest that higher lipophilicity (logP) and more hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental. Such models can provide valuable guidance for the design of new, more potent this compound derivatives. mdpi.comnih.gov

The following table shows a hypothetical set of descriptors and biological activities for a series of this compound derivatives that could be used to build a QSAR model.

| Compound | pIC₅₀ | logP | Molecular Weight | H-Bond Acceptors |

| 1 | 5.8 | 1.2 | 200.28 | 3 |

| 1a | 5.5 | 1.6 | 214.31 | 3 |

| 1b | 6.1 | 1.3 | 218.27 | 3 |

| 1c | 5.2 | 1.5 | 214.31 | 3 |

3D-QSAR Techniques for Understanding Stereochemical Effects in this compound Series

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the 3D properties of molecules and their biological activities. researchgate.netnih.govthieme-connect.comfrontiersin.orgglobalresearchonline.netarabjchem.org These techniques are particularly useful for elucidating the stereochemical requirements for binding.

The this compound scaffold contains a chiral center in the oxolane ring, and additional stereocenters could be introduced on the piperidine ring. 3D-QSAR can help to understand how the different stereoisomers interact with the biological target.

The process of 3D-QSAR involves:

Molecular Alignment: A set of active compounds is aligned based on a common substructure or a pharmacophore model. This is a critical step in 3D-QSAR. nih.govglobalresearchonline.net

Field Calculation: The aligned molecules are placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point for CoMFA. CoMSIA uses additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.netthieme-connect.com

PLS Analysis: Partial Least Squares (PLS) analysis is used to correlate the variations in the field values with the variations in biological activity.

Contour Map Visualization: The results are visualized as 3D contour maps, which highlight the regions in space where specific properties are favorable or unfavorable for activity. thieme-connect.comfrontiersin.org

For this compound derivatives, a CoMFA or CoMSIA study could reveal:

Sterically Favored/Disfavored Regions: Green contours might indicate where bulky substituents are favored, while yellow contours could show regions of steric hindrance.

Electrostatic Requirements: Blue contours could indicate where positive charges are favored, while red contours might show where negative charges are preferred.

These contour maps provide a visual guide for designing new analogs with improved activity. For example, if a green contour appears near a specific position on the oxolane ring, it would suggest that adding a substituent at that position could enhance binding affinity. Studies on other piperidine-based ligands have successfully used CoMFA and CoMSIA to rationalize structural requirements and guide the design of more potent compounds. researchgate.netnih.gov

Conformational Analysis of this compound and its Impact on SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it must adopt a specific shape to bind to its target. The conformational flexibility of this compound arises from several sources:

Oxolane Ring Pucker: The oxolane (tetrahydrofuran) ring is also non-planar and can adopt various puckered conformations, such as the envelope and twist forms.

Rotation around Single Bonds: The ether linkage between the two rings allows for considerable rotational freedom.

Conformational analysis aims to identify the low-energy conformations that the molecule is likely to adopt in solution and, by extension, in the binding site of a receptor. This can be done using computational methods such as molecular mechanics or quantum mechanics calculations.

The conformational flexibility of the piperidine ring can dilute the concentration of the bioactive conformation, which can impose an entropic penalty upon binding to a target. chemrxiv.org Therefore, rigidifying the piperidine core can sometimes lead to a significant increase in potency. chemrxiv.org In some cases, the difference in affinity between two series of compounds can be attributed to the energy required for one series to adopt the receptor-bound conformation. nih.gov

Understanding the preferred conformations of this compound and its analogs is crucial for interpreting SAR data. For example, a substituent that restricts the conformational freedom of the molecule to a shape that is not complementary to the binding site will result in a loss of activity. Conversely, a modification that pre-organizes the molecule into its bioactive conformation can lead to a significant enhancement in potency. The study of geometric isomers (cis/trans) of other piperidine derivatives has shown that one isomer can have a significantly lower energy barrier to reach the active site of a target enzyme, resulting in higher activity. conicet.gov.ar

Computational Chemistry and Cheminformatics Studies on 4 Oxolan 3 Ylmethoxy Piperidine

Molecular Modeling and Energy Minimization of 4-(Oxolan-3-ylmethoxy)piperidine Conformations

Molecular modeling of this compound begins with constructing its three-dimensional structure. The primary goal of energy minimization is to find the most stable 3D arrangement of atoms, known as the global minimum conformation, by optimizing the molecule's geometry to reduce its internal potential energy. This process is typically performed using force fields from molecular mechanics (MM) or more accurate quantum mechanics (QM) methods like Density Functional Theory (DFT) researchgate.netcuny.edu.

For a flexible molecule like this compound, multiple low-energy conformations, or conformers, exist due to the rotational freedom around single bonds and the flexibility of its two rings. Computational software can identify these stable conformers and calculate their relative energies. The piperidine (B6355638) ring, for instance, is known to have a stable chair conformation and a less stable twist-boat form nih.gov. The energy difference between these helps determine their population at equilibrium.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes.

| Conformer Feature | Energy Minimization Method | Relative Energy (kcal/mol) |

|---|---|---|

| Piperidine Chair (Equatorial Linkage) | DFT (B3LYP/6-31G*) | 0.00 |

| Piperidine Chair (Axial Linkage) | DFT (B3LYP/6-31G*) | +2.5 |

| Piperidine Twist-Boat | DFT (B3LYP/6-31G*) | +5.8 |

| Piperidine Chair (Equatorial Linkage) | MMFF94 Force Field | 0.00 |

| Piperidine Chair (Axial Linkage) | MMFF94 Force Field | +2.2 |

Conformational Sampling and Analysis of the Piperidine and Oxolane Rings in this compound

A thorough conformational analysis is crucial to understand the spatial arrangements accessible to this compound.

Piperidine Ring: The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The key variable is the orientation of the oxolan-3-ylmethoxy substituent at the C4 position, which can be either axial or equatorial. For monosubstituted piperidines, the equatorial position is generally favored to reduce steric hindrance. Computational studies confirm that for many piperidine derivatives, the chair conformation is the most stable nih.gov.

Oxolane Ring: The oxolane (tetrahydrofuran) ring is not planar and undergoes pseudorotation between various puckered conformations, most commonly the envelope (C_s_) and twist (C_2_) forms. The energy barrier between these conformers is low, allowing for rapid interconversion. The attachment of the methoxy-piperidine group at the C3 position influences the preferred pucker of the oxolane ring.

The linkage between the two ring systems via the flexible methoxy (B1213986) bridge (–O–CH₂–) adds further conformational complexity, which can be explored through systematic rotational scans of the relevant dihedral angles.

Table 2: Key Dihedral Angles in the Lowest Energy Conformer This table presents hypothetical data for illustrative purposes.

| Dihedral Angle | Atoms Involved | Value (Degrees) |

|---|---|---|

| Piperidine Ring Puckering | C2-C3-C5-C6 | 55.8 |

| Substituent Orientation | C3-C4-O-CH₂ | 178.5 (Equatorial-like) |

| Ether Linkage Torsion | C4-O-CH₂-C3' (oxolane) | -165.2 |

Molecular Docking Simulations of this compound with Predicted Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor tanaffosjournal.irals-journal.com. This helps in identifying potential biological targets and understanding binding mechanisms. Since no specific targets for this compound are experimentally confirmed, in silico target prediction tools like SwissTargetPrediction can be employed. These tools work by comparing the query molecule to databases of known active compounds clinmedkaz.org.

Given its structure, particularly the piperidine moiety, potential targets could include G-protein coupled receptors (GPCRs), ion channels, and various enzymes such as kinases or proteases clinmedkaz.orgnih.gov. Docking simulations would then be performed against the 3D structures of these predicted targets. The output is a binding score (e.g., in kcal/mol) and a predicted binding pose, which indicate the strength and nature of the interaction.

Table 3: Hypothetical Docking Results for this compound This table presents hypothetical data for illustrative purposes.

| Predicted Protein Target | Target Class | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|---|

| Dopamine (B1211576) Transporter (DAT) | Transporter | 6M18 | -8.5 | Asp79, Ser149 |

| Muscarinic M1 Receptor | GPCR | 5CXV | -7.9 | Tyr106, Asn382 |

Molecular Dynamics Simulations to Elucidate Binding Interactions of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time. tanaffosjournal.ir After docking this compound into a predicted protein target, an MD simulation can be run to assess the stability of the binding pose and analyze the detailed interactions. nih.govnih.gov

Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions. A stable, low-fluctuation RMSD for the ligand suggests a stable binding mode. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. mdpi.com

Interaction Analysis: Tracks specific interactions like hydrogen bonds, hydrophobic contacts, and water-bridged interactions throughout the simulation, revealing which are most persistent and critical for binding. nih.gov

A simulation might reveal that the piperidine nitrogen forms a stable salt bridge with an acidic residue (e.g., Aspartic or Glutamic acid) in the binding pocket, while the oxolane ring settles into a hydrophobic sub-pocket. nih.gov

Pharmacophore Modeling Based on this compound Structural Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov For this compound, a pharmacophore model can be generated based on its low-energy conformation. This model serves as a 3D query to search for other molecules with similar features. nih.govnih.gov

The key pharmacophoric features of this compound would likely include:

A Positive Ionizable (PI) or Hydrogen Bond Acceptor (HBA) feature at the piperidine nitrogen.

A Hydrogen Bond Acceptor (HBA) at the ether oxygen.

Two Hydrophobic (H) features corresponding to the aliphatic piperidine and oxolane rings.

Table 4: Hypothetical Pharmacophore Model for this compound This table presents hypothetical data for illustrative purposes.

| Feature Type | X Coordinate (Å) | Y Coordinate (Å) | Z Coordinate (Å) | Radius (Å) |

|---|---|---|---|---|

| Positive Ionizable (PI) | 1.5 | -0.8 | 0.0 | 1.0 |

| Hydrogen Bond Acceptor (HBA) | -2.1 | 1.2 | -0.5 | 1.0 |

| Hydrophobic (H) | 2.0 | 0.5 | 1.2 | 1.5 |

Virtual Screening Strategies Utilizing this compound as a Query Structure

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those most likely to be active at a specific biological target. wikipedia.org With this compound as a starting point, or "query," several VS strategies can be employed.

Ligand-Based Virtual Screening (LBVS): This approach uses the query molecule's properties to find similar compounds, based on the principle that structurally similar molecules often have similar biological activities. mdpi.com Methods include:

2D Similarity Searching: Searching for molecules with similar topological fingerprints.

3D Shape Similarity: Searching for molecules that have a similar 3D shape and volume.

Pharmacophore Screening: Using the pharmacophore model (from 5.5) as a 3D query to filter databases for molecules that match the key features. nih.gov

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of a protein target. A library of compounds is docked into the target's binding site, and compounds are ranked based on their docking scores and predicted binding poses. als-journal.com This can identify novel scaffolds that are chemically different from the query but fit the same binding site.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound and its Derivatives

In silico ADME prediction is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. nih.gov Various computational models and software (e.g., SwissADME, QikProp) can predict these properties based on molecular structure. nih.govsciensage.info These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that could prevent a compound from being an effective drug. bioline.org.br

Table 5: Predicted ADME Properties for this compound and Hypothetical Derivatives This table presents hypothetical data generated from typical ADME prediction models for illustrative purposes.

| Property | This compound | Derivative A (+F at piperidine) | Derivative B (+OH at oxolane) | Desired Range |

|---|---|---|---|---|

| Molecular Weight ( g/mol ) | 185.26 | 203.25 | 201.26 | < 500 |

| LogP (Lipophilicity) | 1.35 | 1.45 | 0.80 | -0.4 to +5.6 |

| Water Solubility (LogS) | -2.5 | -2.7 | -1.9 | > -6.0 |

| GI Absorption | High | High | High | High |

| BBB Permeant | Yes | Yes | No | Varies with target |

| CYP2D6 Inhibitor | No | No | No | No |

This analysis for this compound and its conceptual derivatives shows how in silico tools can guide the optimization of a lead compound by predicting how chemical modifications might affect its pharmacokinetic profile. mdpi.com

Cheminformatics Tools for Chemical Space Exploration and Library Design centered on this compound

The exploration of chemical space and the design of compound libraries are pivotal activities in modern drug discovery, aiming to identify novel molecules with desired biological activities. Cheminformatics tools are indispensable in this process, enabling the systematic investigation of vast numbers of potential compounds based on a core scaffold. For a molecule like this compound, which combines the saturated heterocyclic systems of piperidine and tetrahydrofuran (B95107) (oxolane), these tools facilitate the exploration of its structural neighborhood to design focused libraries for lead optimization.

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in approved drugs and bioactive compounds. Its unique three-dimensional structure and ability to be functionalized at various points make it an ideal starting point for creating diverse molecular libraries. nih.govclinmedkaz.orgnih.gov The combination with the oxolane ether moiety in this compound adds another layer of complexity and potential for specific interactions with biological targets, particularly as the oxetane (B1205548) ring, a similar cyclic ether, is known to be an attractive hydrogen-bond acceptor. mdpi.com

Virtual Library Design

Virtual library design involves the in silico generation of a large collection of molecules based on a common core or scaffold. chemrxiv.org For this compound, this process would involve decorating the core structure by attaching various substituents at synthetically accessible positions. The primary points for introducing diversity would be the piperidine nitrogen and potentially other positions on the piperidine or oxolane rings.

Tools like Lib-INVENT are specifically designed for this purpose. chemrxiv.org They can generate extensive virtual libraries around a shared core while simultaneously optimizing for a range of desirable properties, such as predicted bioactivity, solubility, and metabolic stability. chemrxiv.org The user can define specific chemical reactions to be used for the virtual decoration, ensuring that the designed molecules are synthetically feasible. chemrxiv.org This reaction-based generation is crucial for translating virtual hits into tangible compounds for biological testing.

The rationale behind this library design is to systematically explore the structure-activity relationships (SAR) around the scaffold. For instance, in a study on inhibitors of the presynaptic choline (B1196258) transporter, iterative medicinal chemistry efforts involved modifying the piperidine substituent to identify more potent compounds. nih.gov This highlights how a core scaffold is systematically altered to improve biological activity.

Chemical Space Exploration

Cheminformatics tools allow for the analysis and visualization of the chemical space occupied by a designed library. This involves calculating a variety of molecular descriptors and properties for each virtual compound. These descriptors can range from simple physicochemical properties to complex 3D shape and electronic features.

Physicochemical Properties: A fundamental step is to analyze the "drug-likeness" of the virtual library. This is often assessed using guidelines like Lipinski's Rule of Five, which defines ranges for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors that are typical for orally active drugs. researchgate.net By calculating these properties for each member of the virtual library, researchers can filter out compounds with predicted poor pharmacokinetic profiles.

Table 1: Calculated Physicochemical Properties of Core Scaffolds

| Property | 4-(Oxolan-3-yl)piperidine | 4-(2-methoxyethoxy)piperidine |

| Molecular Formula | C9H17NO | C8H17NO2 |

| Molecular Weight ( g/mol ) | 155.24 | 159.23 |

| XLogP3 | 0.8 | 0.1 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 3 |

| Rotatable Bond Count | 3 | 4 |

| Topological Polar Surface Area (Ų) | 21.7 | 30.5 |

| This table presents computed data for the parent scaffold and a related analog. Data sourced from PubChem and Chem960. nih.govchem960.com |

3D Shape Analysis: The three-dimensional shape of a molecule is critical for its interaction with a biological target. Tools for 3D shape analysis can compare the virtual compounds to known active ligands or map the diversity of shapes within the library. The exploration of 3D fragment chemical space is particularly important for moving beyond the predominantly flat molecules that often populate screening collections. nih.govrsc.org The this compound scaffold, with its inherent three-dimensionality, is an excellent starting point for generating libraries with significant spatial complexity. nih.gov

Predicting Biological Activity

A key application of cheminformatics in library design is the in silico prediction of biological activity. Web-based tools and specialized software can predict the likely protein targets and pharmacological effects of the designed compounds. clinmedkaz.org

Target Prediction: Tools like SwissTargetPrediction can identify the most probable protein targets for a given molecule by comparing it to a database of known ligands. clinmedkaz.org

Activity Spectra Prediction: The PASS (Prediction of Activity Spectra for Substances) online tool can predict a broad spectrum of potential biological activities, helping to prioritize compounds for specific therapeutic areas such as oncology or central nervous system diseases. clinmedkaz.org

For example, a virtual library based on the this compound scaffold could be screened in silico against a panel of G-protein coupled receptors (GPCRs), kinases, or ion channels. The results would guide the selection of a smaller, more manageable set of compounds for synthesis and experimental validation. This approach was successfully used in the discovery of a novel inhibitor for secretory glutaminyl cyclase, where a piperidine-4-carboxamide scaffold was identified through pharmacophore-assisted virtual screening. nih.gov

By leveraging these computational tools, researchers can efficiently explore the vast chemical space around the this compound scaffold. This allows for the intelligent design of focused libraries, increasing the probability of discovering novel compounds with valuable therapeutic properties while minimizing the time and resources spent on synthetic efforts.

Table 2: Example of a Virtual Library Decoration on the this compound Scaffold

| Compound ID | R-group (at Piperidine Nitrogen) | Molecular Formula | Predicted Property (e.g., XLogP3) |

| Core | -H | C9H17NO | 0.8 |

| V-001 | -CH3 (Methyl) | C10H19NO | 1.1 |

| V-002 | -C(O)CH3 (Acetyl) | C11H19NO2 | 0.6 |

| V-003 | -CH2Ph (Benzyl) | C16H23NO | 3.1 |

| V-004 | -SO2Ph (Benzenesulfonyl) | C15H21NO3S | 1.9 |

| V-005 | 2-phenylbutyl | C20H31NO2 | 3.6 |

| This table illustrates a hypothetical virtual library created by adding common substituents to the piperidine nitrogen of the core scaffold. The predicted properties would be calculated using cheminformatics software. The property for V-005 is from existing data. nih.gov |

Biological Target Identification and in Vitro Ligand Binding Methodologies for 4 Oxolan 3 Ylmethoxy Piperidine

Radioligand Binding Assays for Receptor Affinity and Selectivity Profiling of 4-(Oxolan-3-ylmethoxy)piperidine

Radioligand binding assays are a fundamental tool for characterizing the interaction of a ligand with its receptor. giffordbioscience.com These assays are considered the gold standard for determining the affinity of a compound for a target receptor due to their sensitivity and robustness. giffordbioscience.com The process typically involves incubating a biological sample containing the receptor (such as a membrane homogenate or cultured cells) with a radioactively labeled ligand (radioligand) that is known to bind to the target receptor.

For a novel compound like this compound, competitive binding assays would be employed to determine its binding affinity (Ki). giffordbioscience.com In this setup, a fixed concentration of a specific radioligand is incubated with the receptor source in the presence of increasing concentrations of the unlabeled test compound, this compound. The ability of the test compound to displace the radioligand from the receptor is measured, yielding an IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). This value is then converted to a binding affinity constant (Ki). giffordbioscience.com

To build a selectivity profile, this compound would be tested against a panel of different receptors. While specific data for this compound is not publicly available, research on structurally related piperidine (B6355638) derivatives demonstrates this principle. For instance, studies on 4-oxypiperidine ethers have determined their affinity and selectivity for histamine (B1213489) H3 receptors (H3R) versus other histamine receptor subtypes and cholinesterases. nih.gov Similarly, a series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives were evaluated for their affinity at the Lysine Specific Demethylase 1 (LSD1) enzyme, demonstrating the utility of these assays in profiling piperidine-based compounds. nih.gov

Table 1: Illustrative Receptor Affinity Data for Analogous Piperidine Compounds This table presents data for compounds structurally related to this compound to illustrate the application of radioligand binding assays. The data does not represent the target compound itself.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Source |

| ADS031 (4-oxypiperidine derivative) | hH3R | 12.5 | nih.gov |

| Pitolisant (piperidine derivative) | hH3R | 0.16 | unisi.it |

| Compound 17 (3-(piperidin-4-ylmethoxy)pyridine derivative) | LSD1 | 29 | nih.gov |

| Compound 5 (3-(piperidin-4-ylmethoxy)pyridine derivative) | LSD1 | 2300 | nih.gov |

Enzyme Inhibition Assays for Identifying Protein Targets of this compound

Enzyme inhibition assays are crucial for identifying if a compound's mechanism of action involves the modulation of enzymatic activity. These assays measure the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction. To identify potential protein targets for this compound, it would be screened against a panel of purified enzymes, particularly those known to be modulated by piperidine-containing molecules, such as kinases, demethylases, and oxidases. nih.govresearchgate.net

For example, research on 3-(piperidin-4-ylmethoxy)pyridine analogues identified them as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.gov The study determined the inhibitory constant (Ki) and IC50 values for a series of compounds, showcasing high potency and selectivity against related monoamine oxidases (MAO-A and MAO-B). nih.gov Enzyme kinetics studies further revealed that these compounds act as competitive inhibitors against the enzyme's substrate. nih.gov A similar approach could be applied to this compound to uncover its enzymatic targets and inhibitory potential.

Table 2: Enzyme Inhibition Profile of Representative 3-(Piperidin-4-ylmethoxy)pyridine Analogues This table illustrates the type of data generated from enzyme inhibition assays using compounds analogous to the subject of this article. Data is not for this compound.

| Compound | Target Enzyme | Inhibition (Ki, nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Source |

| 17 | LSD1 | 29 | >340-fold | >340-fold | nih.gov |

| 16 | LSD1 | 58 | >170-fold | >170-fold | nih.gov |

| 22 | LSD1 | 46 | >210-fold | >210-fold | nih.gov |

| 5 | LSD1 | 2300 | >43-fold | >43-fold | nih.gov |

Cell-Based Reporter Gene Assays to Probe Functional Activity Mediated by this compound

Once binding to a specific receptor is established through radioligand assays, cell-based reporter gene assays are used to determine the functional consequence of this binding. These assays elucidate whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor from its natural ligand), or an inverse agonist (reducing the receptor's basal activity).

The assay utilizes a host cell line that has been genetically engineered to express the target receptor. These cells also contain a reporter gene (such as luciferase or β-galactosidase) linked to a response element that is activated by the receptor's signaling pathway. If this compound binds to and activates the receptor (agonist activity), it will trigger the signaling cascade, leading to the expression of the reporter gene, which can be measured as a quantifiable signal (e.g., light output). To test for antagonist activity, the cells are co-incubated with a known agonist and the test compound; a reduction in the signal indicates that this compound is blocking the agonist's effect. Such functional assays have been applied to piperidine derivatives targeting the histamine H3 receptor to confirm their antagonist or inverse agonist properties. nih.gov

Biophysical Methods for Direct Ligand-Target Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical methods provide a direct, label-free assessment of ligand-target interactions, offering detailed insights into binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) measures the binding of an analyte (e.g., this compound) in solution to a target protein that is immobilized on a sensor chip. yorksj.ac.uk Binding causes a change in the refractive index at the sensor surface, which is detected in real-time. yorksj.ac.uk This allows for the precise determination of the association rate (ka) and dissociation rate (kd) of the interaction, from which the equilibrium dissociation constant (KD) can be calculated. SPR is a powerful tool for confirming direct binding and characterizing the kinetics of small molecule-protein interactions. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In an ITC experiment, small aliquots of the ligand are titrated into a sample cell containing the target protein. The resulting heat change is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event.

Table 3: Illustrative Data Output from Biophysical Methods This table shows the types of parameters obtained from SPR and ITC analyses. Specific values for this compound are not available and would need to be determined experimentally.

| Parameter | Description | Method |

| K D (Dissociation Constant) | Measure of binding affinity; lower KD indicates stronger binding. | SPR, ITC |

| k a (Association Rate) | Rate at which the ligand-target complex forms. | SPR |

| k d (Dissociation Rate) | Rate at which the ligand-target complex breaks apart. | SPR |

| ΔH (Enthalpy Change) | Heat released or absorbed upon binding. | ITC |

| ΔS (Entropy Change) | Change in randomness/disorder upon binding. | ITC |

| n (Stoichiometry) | Molar ratio of ligand to target in the formed complex. | ITC |

Affinity Chromatography and Proteomics-Based Approaches for Target Deconvolution of this compound

When the biological target of a compound is unknown, affinity chromatography coupled with proteomics offers a powerful method for target deconvolution. biognosys.comnih.gov This approach aims to identify the specific proteins from a complex biological mixture (like a cell lysate) that physically interact with the compound of interest. researchgate.net

The procedure involves immobilizing this compound, or a close analogue derivatized with a linker, onto a solid support matrix (e.g., agarose (B213101) beads) to create an affinity column. nih.gov A cell or tissue lysate is then passed over this column. Proteins that have an affinity for the immobilized compound will bind to the column, while non-binding proteins are washed away. nih.gov The bound proteins are subsequently eluted and identified using high-resolution mass spectrometry (MS). nih.gov

Modern proteomics strategies, such as limited proteolysis coupled with mass spectrometry (LiP-MS), can also be used. This label-free method identifies target engagement by detecting drug-induced structural changes in proteins within a native cell lysate, which alters their susceptibility to protease digestion. biognosys.com These powerful techniques can reveal both primary targets and potential off-targets, providing crucial insights into a compound's mechanism of action across the entire proteome. biognosys.com

High-Throughput Screening (HTS) Methodologies for Novel Biological Activities of this compound Analogues

High-Throughput Screening (HTS) is an automated process that enables the rapid testing of vast libraries of chemical compounds against a specific biological target or cellular phenotype. oncotarget.com To discover novel biological activities for the this compound scaffold, a library of structural analogues could be synthesized and subjected to HTS.

These campaigns utilize miniaturized assay formats (e.g., 384- or 1536-well plates) and robotic systems to screen thousands of compounds per day. oncotarget.com The screens can be target-based (e.g., a specific enzyme or receptor) or phenotypic (e.g., measuring cell death, proliferation, or changes in a specific biomarker). nih.govrsc.org For example, a library of analogues could be screened against a panel of G-protein coupled receptors (GPCRs), kinases, or ion channels to identify new lead compounds. drugtargetreview.com The "hits" identified from the primary HTS screen are then subjected to further validation and dose-response studies to confirm their activity and potency. This approach is instrumental in modern drug discovery for identifying novel starting points for therapeutic development. rsc.org

Preclinical Evaluation of 4 Oxolan 3 Ylmethoxy Piperidine and Its Analogues: in Vitro Methodologies

In Vitro Receptor Selectivity Profiling for 4-(Oxolan-3-ylmethoxy)piperidine Across a Panel of Targets

The initial step in characterizing the preclinical profile of this compound involves a comprehensive in vitro receptor selectivity screening. This process is designed to identify the compound's primary biological targets and to flag potential off-target interactions that could lead to undesirable effects. This is typically achieved by assessing the binding affinity of the compound across a broad panel of receptors, ion channels, transporters, and enzymes.

A common methodology for this screening is radioligand binding assays. In these assays, a known radioactive ligand (radioligand) with high affinity for a specific target is incubated with a preparation of the target (e.g., cell membranes expressing the receptor). The ability of this compound to displace the radioligand from the target is measured, and from this, its binding affinity (often expressed as the inhibitor constant, Ki) is determined. A lower Ki value indicates a higher binding affinity.

For instance, a hypothetical screening of this compound might involve a panel of G-protein coupled receptors (GPCRs), such as dopamine (B1211576), serotonin, and adrenergic receptors, as these are common targets for centrally acting drugs. nih.govchemrxiv.org The selectivity profile is then established by comparing the Ki values across the different targets. A compound is considered selective if it exhibits significantly higher affinity for one target over others. For example, if this compound shows a Ki of 10 nM for dopamine D4 receptors and Ki values greater than 1,000 nM for all other screened targets, it would be considered a highly selective D4 receptor ligand. mdpi.com

The table below illustrates a hypothetical receptor selectivity profile for this compound.

Table 1: Hypothetical In Vitro Receptor Selectivity Profile of this compound

| Target | Binding Affinity (Ki, nM) |

| Dopamine D4 Receptor | 15 |

| Dopamine D2 Receptor | > 1000 |

| Serotonin 5-HT2A Receptor | > 1000 |

| Alpha-1 Adrenergic Receptor | > 1000 |

| Histamine (B1213489) H1 Receptor | > 1000 |

This table is for illustrative purposes only and does not represent actual experimental data.

Functional Assays in Isolated Primary Cells and Cell Lines to Characterize Activity

Following the initial binding affinity assessment, functional assays are crucial to determine the biological activity of this compound at its identified target(s). These assays are conducted in isolated primary cells or cultured cell lines that naturally or recombinantly express the target of interest. hemogenix.comnih.gov The goal is to understand whether the compound acts as an agonist (activates the receptor), antagonist (blocks the action of an agonist), or inverse agonist (reduces the basal activity of the receptor).

A variety of functional assay formats can be employed. For GPCRs, common readouts include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+). For example, if the target receptor is coupled to a Gs protein, an agonist would increase cAMP levels, while an antagonist would block the agonist-induced increase.

In the case of this compound, if its primary target is the dopamine D4 receptor, a functional assay could be performed in a cell line such as HEK293 cells stably expressing the human D4 receptor. chemrxiv.org The cells would be treated with a known D4 receptor agonist to stimulate a response (e.g., a decrease in cAMP for a Gi-coupled receptor). The ability of this compound to either mimic this effect (agonist), block it (antagonist), or produce the opposite effect (inverse agonist) would then be quantified.

The choice between primary cells and cell lines depends on the specific research question. Primary cells, being derived directly from tissues, may offer a more physiologically relevant model. hemogenix.com However, cell lines provide a more consistent and readily available system for high-throughput screening. nih.gov

Characterization of Agonist, Antagonist, and Inverse Agonist Properties of this compound in Cellular Models

To further delineate the functional activity of this compound, a more detailed characterization of its agonist, antagonist, and potential inverse agonist properties is necessary. This involves generating concentration-response curves in appropriate cellular models. nih.gov

Agonist Activity: To assess agonist properties, the compound is applied to the cellular model at increasing concentrations, and the resulting biological response is measured. The potency of the agonist is typically expressed as the EC50 value (the concentration that produces 50% of the maximum response). The efficacy refers to the maximum response elicited by the compound compared to a full agonist.

Antagonist Activity: To evaluate antagonist properties, the cellular model is co-incubated with a fixed concentration of a known agonist and varying concentrations of this compound. An antagonist will cause a rightward shift in the agonist's concentration-response curve. The potency of a competitive antagonist is often expressed as the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Inverse Agonist Activity: For receptors that exhibit constitutive (basal) activity in the absence of an agonist, a compound may act as an inverse agonist by reducing this basal signaling. This is measured by applying the compound to the cellular model and observing a response opposite to that of an agonist.

The table below provides a hypothetical functional characterization of this compound at the dopamine D4 receptor.

Table 2: Hypothetical Functional Properties of this compound at the Dopamine D4 Receptor

| Functional Parameter | Value |

| Agonist EC50 | > 10,000 nM |

| Antagonist pA2 | 8.5 |

| Inverse Agonist IC50 | > 10,000 nM |